molecular formula C25H27N5 B14965491 4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B14965491
M. Wt: 397.5 g/mol
InChI Key: UMEYYTZZGHEDJG-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a benzylpiperidine and a dimethylphenyl group. These structural elements contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperidine and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperidine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(4-Benzylpiperidin-1-yl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(4-Benzylpiperidin-1-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

What sets 4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both benzylpiperidine and dimethylphenyl groups provides a unique combination of steric and electronic effects, potentially leading to distinct interactions with molecular targets.

Properties

Molecular Formula

C25H27N5

Molecular Weight

397.5 g/mol

IUPAC Name

4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C25H27N5/c1-18-12-19(2)14-22(13-18)30-25-23(16-28-30)24(26-17-27-25)29-10-8-21(9-11-29)15-20-6-4-3-5-7-20/h3-7,12-14,16-17,21H,8-11,15H2,1-2H3

InChI Key

UMEYYTZZGHEDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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